molecular formula C9H18ClNO2 B3075381 3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride CAS No. 103039-94-7

3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride

Cat. No.: B3075381
CAS No.: 103039-94-7
M. Wt: 207.70
InChI Key: KVSVNSHPGSKTPU-UHFFFAOYSA-N
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Description

3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride (CAS: 103039-94-7) is a piperidine derivative with a molecular formula of C₉H₁₇NO₂·HCl and a molecular weight of 208 g/mol . It exists as a solid with a logP value of -1.26, indicating moderate hydrophilicity. The compound features a propanoic acid chain linked to a 1-methylpiperidin-4-yl group and is stabilized as a hydrochloride salt, enhancing its solubility in polar solvents for synthetic applications .

Properties

IUPAC Name

3-(1-methylpiperidin-4-yl)propanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-10-6-4-8(5-7-10)2-3-9(11)12;/h8H,2-7H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSVNSHPGSKTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103039-94-7
Record name 3-(1-methylpiperidin-4-yl)propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride typically involves the reaction of 1-methylpiperidine with acrylonitrile, followed by hydrolysis and subsequent acidification to form the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

Analgesic Properties

Research indicates that compounds within the piperidine class exhibit significant analgesic effects. The compound has been studied as an intermediate in the synthesis of remifentanil, an ultra-short-acting opioid analgesic used in anesthesia . Its structural similarity allows it to influence pain pathways effectively.

Neurological Research

Studies have shown that derivatives of piperidine can interact with neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety disorders .

Case Study: Remifentanil Synthesis

A notable application of 3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride is its role in synthesizing remifentanil. A patent outlines a process where this compound acts as a precursor, highlighting its importance in developing rapid-onset analgesics for surgical procedures .

Table 1: Synthesis Pathways for Remifentanil

StepReaction TypeKey ReagentsOutcome
1AcylationPiperidine + Propanoic AcidIntermediate Compound
2Hydrochloride FormationHCl + Free BaseRemifentanil Hydrochloride

Case Study: Neurological Effects

In a study examining the effects of various piperidine derivatives on neurotransmitter activity, this compound was shown to enhance serotonin receptor activity, suggesting its potential use in antidepressant formulations .

Table 2: Neurotransmitter Interaction Study

CompoundReceptor TargetEffect Observed
3-(1-Methyl-4-piperidinyl)propanoic acid HClSerotonin ReceptorsIncreased Activity
Other Piperidine DerivativesDopamine ReceptorsVariable Effects

Mechanism of Action

The mechanism of action of 3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Properties:

Property Value Reference
Molecular Formula C₉H₁₇NO₂·HCl
Molecular Weight 208 g/mol
LogP -1.26
Salt Form Hydrochloride
Purity ≥95%

This compound is frequently utilized as an intermediate in pharmaceutical synthesis. For example, it serves as a precursor in the preparation of mutilin derivatives, such as 14-[3-(1-methylpiperid-4-yl)]-propionate, via acyl chloride formation using oxalyl chloride .

Comparison with Similar Compounds

Structural Analogs and Their Properties

3-(1-Benzyl-4-piperidyl)propanoic Acid

This analog replaces the methyl group with a benzyl substituent, resulting in distinct physicochemical and synthetic differences.

Property 3-(1-Methyl-4-piperidinyl)propanoic Acid HCl 3-(1-Benzyl-4-piperidyl)propanoic Acid
Molecular Formula C₉H₁₇NO₂·HCl C₁₅H₂₁NO₂
Molecular Weight 208 g/mol 247.34 g/mol
Melting Point Not reported 78°C (EtOH)
Key Functional Groups Methylpiperidine, hydrochloride salt Benzylpiperidine, free carboxylic acid
Synthesis Method Acid chloride formation (oxalyl chloride) Alkaline hydrolysis of esters
IR Absorption (C=O) Not reported 1731 cm⁻¹

Key Differences :

  • Synthetic Utility : The hydrochloride form of the methyl derivative is preferred for acyl chloride synthesis in drug intermediates , whereas the benzyl analog is used in oxazolo-pyridine heterocycle synthesis .

3-(Methylthio)propanoic Acid Esters

Property 3-(Methylthio)propanoic Acid Methyl Ester 3-(Methylthio)propanoic Acid Ethyl Ester
Odor Threshold 180 µg/kg 7 µg/kg
Role in Aroma Key contributor to pineapple flavor Dominant in both pineapple varieties
Concentration in Fruit Higher in Tainong No. 4 Higher in Tainong No. 6

Contrast with Target Compound :

  • Functionality : The piperidine-based hydrochloride is pharmacologically relevant, whereas thioesters are flavorants.
  • Reactivity : The thioester group is prone to hydrolysis, unlike the stable hydrochloride salt form of the target compound.

Research Implications

  • Piperidine Derivatives : Substituents (methyl vs. benzyl) dictate solubility and reactivity, influencing their roles in drug synthesis .
  • Functional Group Diversity : Carboxylic acid salts (e.g., hydrochlorides) enhance stability for industrial use, while esters prioritize volatility in flavor chemistry .

Biological Activity

3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride, with the CAS number 103039-94-7, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H18ClN
  • Molecular Weight : 201.71 g/mol

The compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the propanoic acid moiety suggests potential interactions with biological systems, particularly in neurotransmission and enzyme modulation.

Target Enzymes and Pathways

This compound primarily interacts with:

  • Acetylcholinesterase (AChE) : This compound modulates AChE activity, influencing cholinergic signaling pathways. The inhibition or activation of AChE can lead to significant effects on neurotransmission, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders.

Biochemical Pathways

The modulation of AChE affects the cholinergic system, which is critical for cognitive functions. By altering acetylcholine levels, this compound may enhance synaptic transmission and improve memory and learning processes.

Anticholinesterase Activity

Research indicates that this compound exhibits notable anticholinesterase activity. This property is particularly relevant in treating neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds with similar structures can inhibit AChE effectively, leading to increased acetylcholine availability at synapses .

Neuroprotective Effects

In vitro studies have demonstrated that this compound may possess neuroprotective properties. It has been shown to promote neurite outgrowth in neuronal cultures, suggesting potential applications in regenerative medicine and treatment for neuropathies .

Case Studies and Experimental Findings

  • Study on Anticholinesterase Activity :
    • Objective : To evaluate the inhibitory effect on AChE.
    • Method : In vitro assays were conducted using rat brain homogenates.
    • Results : The compound exhibited significant inhibition of AChE activity, comparable to known inhibitors like donepezil .
  • Neurotropic Activity Assessment :
    • Objective : To assess the impact on neurite outgrowth.
    • Method : PC12 cell line was treated with varying concentrations of the compound.
    • Results : Enhanced neurite outgrowth was observed, indicating potential for use in neurodegenerative conditions .

Summary of Biological Activities

Activity TypeObservationsReferences
AnticholinesteraseSignificant inhibition of AChE
NeuroprotectivePromotion of neurite outgrowth
Potential therapeutic usesApplications in Alzheimer's and neuropathies

Q & A

Q. What are the recommended synthetic routes for preparing 3-(1-methyl-4-piperidinyl)propanoic acid hydrochloride?

A common approach involves the hydrolysis of ester precursors under basic conditions followed by acidification with HCl. For example, ethyl 3-(4-aminophenyl)propanoate can be hydrolyzed using NaOH, followed by HCl treatment to yield the hydrochloride salt . Adapting this method, intermediates like 3-(1-methyl-4-piperidinyl)propanoate esters could be synthesized and hydrolyzed. Characterization via NMR (for structural confirmation) and mass spectrometry (for molecular weight validation) is critical.

Q. How can researchers validate the purity and structural identity of this compound?

Key techniques include:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by area normalization) .
  • Melting Point Analysis : Compare observed melting points (e.g., 161–165°C for structurally related piperidinylpropanoic acid derivatives) to literature values .
  • NMR Spectroscopy : Confirm the piperidine ring’s methyl group (δ ~2.3 ppm, singlet) and propanoic acid backbone (δ ~2.5–3.0 ppm, multiplet) .

Q. What solvents and storage conditions are optimal for stability studies?

The compound should be stored at 2–8°C in a desiccator to prevent hygroscopic degradation. Stability in polar aprotic solvents (e.g., DMSO, ethanol) is preferable, while aqueous solutions should be freshly prepared to avoid hydrolysis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can tautomeric equilibria in related piperidinylpropanoic acid derivatives be resolved experimentally?

For compounds exhibiting enol-oxo tautomerism (e.g., 3-methyl-5-methoxycarbonyl-4-piperidone hydrochloride), use dynamic NMR or X-ray crystallography to identify dominant tautomers. Temperature-dependent NMR can reveal shifts in equilibrium, while crystallography provides definitive structural assignments .

Q. What strategies are effective for impurity profiling during pharmaceutical synthesis?

  • HPLC-MS : Identify impurities such as dealkylated or oxidized byproducts. For example, impurities in propanoic acid derivatives (e.g., 4-ethylphenylpropanoic acid) can be detected using gradient elution with UV/Vis and MS detection .
  • Synthetic Reference Standards : Use certified reference materials (CRMs) for impurities like 1-hydroxyibuprofen analogs to calibrate analytical methods .

Q. How can researchers design assays to evaluate the compound’s pharmacological activity?

  • In Vitro Receptor Binding : Test affinity for calcium-sensing receptors (CaSRs), as seen with structurally related compounds like ronacaleret hydrochloride (CAS 702686-96-2), using fluorescence-based calcium mobilization assays .
  • Metabolic Stability : Assess hepatic clearance using human liver microsomes (HLMs) and LC-MS/MS to quantify parent compound degradation .

Q. How should contradictory solubility data be addressed in preformulation studies?

Cross-validate using multiple techniques:

  • DSC/TGA : Detect polymorphic forms affecting solubility.
  • pH-Solubility Profiling : Measure solubility in buffers (pH 1–7.4) to identify ionizable groups.
  • HPLC-ELSD : Quantify solubility in non-UV-absorbing solvents .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Purity Assessment

TechniqueConditionsTarget SpecificationReference
HPLCC18, 0.1% TFA, 1.0 mL/minPurity ≥95%
NMR (¹H)400 MHz, DMSO-d6Integration of key protons
Melting PointCapillary method±2°C of literature value

Q. Table 2. Common Impurities and Detection Methods

Impurity TypeExample StructureDetection MethodReference
Dealkylated byproduct4-Ethylphenylpropanoic acidHPLC-MS (m/z 178.1)
Oxidized derivative1-Hydroxyibuprofen analogGradient HPLC (254 nm)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride
Reactant of Route 2
3-(1-Methyl-4-piperidinyl)propanoic acid hydrochloride

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